REACTION_CXSMILES
|
Cl[CH:2]1[CH2:5][CH:4]([CH2:6][O:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:3]1.CC(C)([O-])C.[K+].O>CS(C)=O>[CH:4]1([CH2:6][O:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:5][CH:2]=[CH:3]1 |f:1.2|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
ClC1CC(C1)COCC1=CC=CC=C1
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×1000 ml)
|
Type
|
EXTRACTION
|
Details
|
The ether extracts were back-extracted with water (4×2000 ml)
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified on a Merck silica column
|
Type
|
WASH
|
Details
|
eluting the column with 5% ethyl acetate-hexane
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC1)COCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |